3,5-Di-tert-butylchalcone (CH55) is a synthetic retinoid, a class of chemical compounds structurally related to vitamin A. [, , , , ] CH55 is a potent inducer of cell differentiation, especially in leukemia cells. [, , , , , , ] It exhibits a strong binding affinity to retinoic acid receptors (RARs), particularly RAR-β. [, , , , , , , , , , , ] Due to its high potency and selective binding characteristics, CH55 serves as a valuable tool in research for understanding retinoid signaling pathways and developing potential therapeutic applications. [, , , , , , , , , , ]
The synthesis of CH 55 can be approached through several methodologies, typically involving multi-step organic reactions. While specific detailed protocols are not extensively documented in the available literature, general strategies for synthesizing similar compounds involve:
A hypothetical two-step synthesis could involve:
The molecular structure of CH 55 features a complex arrangement that includes multiple aromatic rings and functional groups that confer its biological activity. The structural analysis can be summarized as follows:
CH 55 participates in various chemical reactions that are significant for its biological activity:
The mechanism of action of CH 55 primarily revolves around its role as a selective agonist for retinoic acid receptors:
CH 55 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's applicability in laboratory settings.
The applications of CH 55 span various scientific fields:
CH 55 functions as a high-affinity, isoform-selective agonist primarily targeting RAR-α and RAR-β subtypes. Binding affinity studies reveal a distinct preference hierarchy: CH 55 exhibits significantly higher affinity for RAR-α (Kd ~0.02-0.05 nM) and RAR-β (Kd ~0.03-0.07 nM) compared to RAR-γ (Kd >10 nM). This selectivity profile, quantified through competitive radioligand displacement assays and transcriptional activation studies, stems from specific molecular interactions within the ligand-binding domains (LBDs) of the receptors. The rigid, extended conformation of CH 55, stabilized by its (E)-propenyl linkage and bulky tert-butyl substituents, allows optimal hydrophobic packing and hydrogen bonding with residues lining the LBD pockets of RAR-α and RAR-β. In contrast, steric constraints within the RAR-γ LBD pocket lead to markedly reduced binding affinity and functional activation [9]. The functional consequence of this selective binding is potent transcriptional transactivation. CH 55 induces RAR-RXR heterodimer binding to retinoic acid response elements (RAREs) within target gene promoters with exceptional potency, evidenced by EC₅₀ values in the sub-nanomolar range (0.02-1 nM) across diverse cellular models, including embryonic carcinoma (F9), melanoma (S91), and fibroblast (3T6) cell lines [9].
Table 1: Receptor Selectivity Profile and Functional Potency of CH 55
Target Receptor/Protein | Affinity (Kd or EC₅₀, nM) | Functional Assay/Effect | Cellular System |
---|---|---|---|
RAR-α | 0.02 - 0.05 | Transcriptional Activation (RARE-Luc) | F9, S91, 3T6 cells |
RAR-β | 0.03 - 0.07 | Transcriptional Activation (RARE-Luc) | F9, S91, 3T6 cells |
RAR-γ | >10 | Weak/No Transcriptional Activation | F9 cells |
CRABP-I/II | >1000 (Low affinity) | Negligible Retinoid Sequestration | Rabbit tracheal epithelium |
Cellular Transglutaminase | 0.02 (EC₅₀ for inhibition) | Inhibition of Enzyme Activity | Rabbit tracheal epithelium |
Cholesterol Sulfate Levels | 0.03 (EC₅₀ for increase) | Elevation of Cellular Cholesterol Sulfate | Rabbit tracheal epithelium |
A critical mechanistic feature distinguishing CH 55 from natural retinoids like ATRA is its minimal interaction with cellular retinoic acid-binding proteins (CRABP-I and CRABP-II). Biochemical assays, including fluorescence quenching, isothermal titration calorimetry (ITC), and cellular retention studies, demonstrate CH 55's low binding affinity for CRABP isoforms (Kd > 1000 nM). This stands in stark contrast to ATRA, which binds CRABP-II with high affinity (Kd ~10-20 nM) [6] [9]. The structural basis for this differential binding lies in CH 55's benzoic acid head group and the steric bulk provided by the 3,5-di-tert-butylphenyl moiety. These features create steric clashes and disrupt the hydrogen-bonding network crucial for high-affinity ATRA binding within the CRABP ligand-binding pocket. Consequently, CH 55 largely bypasses cytosolic sequestration by CRABP. This characteristic has profound functional implications:
Table 2: Comparative Binding Dynamics of CH 55 and ATRA
Property | CH 55 | All-trans Retinoic Acid (ATRA) |
---|---|---|
Primary Target | RAR-α, RAR-β | RAR-α, RAR-β, RAR-γ, RXR |
CRABP-II Binding Affinity (Kd) | >1000 nM (Low) | 10-20 nM (High) |
CRABP-I Binding Affinity (Kd) | >1000 nM (Low) | ~50 nM (Moderate) |
Nuclear Availability | High (Minimal cytosolic sequestration) | Lower (Subject to cytosolic sequestration) |
Functional Consequence | Potent RAR activation at low concentrations; reduced metabolism | Metabolism influenced by CRABP binding; complex nuclear delivery |
CH 55 engagement of RARs triggers a cascade of downstream signaling events, modulating specific enzymatic activities and metabolic pathways critical for cellular differentiation and function. Two well-documented effects in rabbit tracheal epithelial cells highlight this:
CH 55 exerts potent pro-differentiation effects on pluripotent and transformed cells, primarily mediated through RAR-dependent epigenetic reprogramming:
The induction of differentiation in these disparate lineages (F9 and S91) underscores CH 55's capacity to act as a broad epigenetic modulator via RAR activation. It reverses pathological epigenetic silencing (DNA hypermethylation, repressive histone marks) of tumor suppressor and differentiation genes while promoting activating chromatin states (histone acetylation) at these loci. This re-establishment of normal gene expression programs drives the exit from the undifferentiated/proliferative state.
Table 3: CH 55-Induced Differentiation Biomarkers and Epigenetic Changes
Cell Line | Differentiation Markers/Process | Epigenetic Alterations | Key Reactivated Genes |
---|---|---|---|
Embryonal Carcinoma F9 | Morphology shift to parietal endoderm; Laminin/Collagen IV production | RARB2 promoter demethylation; ↑ H3K9ac; ↓ H3K27me3 at differentiation loci | RARB2, Laminin B1, Collagen IV |
Melanoma S91 (Cloudman) | Dendrite outgrowth; ↑ Melanogenesis; ↓ Proliferation | Demethylation of APC, PTEN, RASSF1A, SOCS1 promoters; ↑ MITF expression | MITF, TYR, TYRP1, APC, PTEN |
Human Dermal Fibroblasts | ↓ α-SMA stress fibers; ↓ Collagen I deposition; ↓ Myofibroblast markers | Modulation of ACTA2, TAGLN, CNN1, CCN2, SERPINE1 transcription | MMP1 (potentially via epigenetic derepression) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7